REACTION_CXSMILES
|
C(N(C(C)C)CC)(C)C.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1.[Cl:24][C:25]1[C:29]([Cl:30])=[C:28]([CH3:31])[NH:27][C:26]=1[C:32](NC1CCN(C2C=CN=C(S(C)=O)N=2)CC1)=[O:33].Cl.[NH2:51][CH:52]1[CH2:57][CH2:56][N:55]([C:58]2[CH:59]=[C:60]([CH:64]=[C:65]([Cl:67])[N:66]=2)[C:61]([NH2:63])=[O:62])[CH2:54][CH2:53]1>CN(C=O)C>[Cl:67][C:65]1[CH:64]=[C:60]([CH:59]=[C:58]([N:55]2[CH2:54][CH2:53][CH:52]([NH:51][C:32]([C:26]3[NH:27][C:28]([CH3:31])=[C:29]([Cl:30])[C:25]=3[Cl:24])=[O:33])[CH2:57][CH2:56]2)[N:66]=1)[C:61]([NH2:63])=[O:62] |f:4.5|
|
Name
|
|
Quantity
|
0.063 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0.095 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.042 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC=C1)S(=O)C
|
Name
|
Intermediate 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(=C1Cl)C)C(=O)NC1CCN(CC1)C1=NC(=NC=C1)S(=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-(4-aminopiperidin-1-yl)-6-chloroisonicotinamide hydrochloride
|
Quantity
|
0.096 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCN(CC1)C=1C=C(C(=O)N)C=C(N1)Cl
|
Name
|
Intermediate 70
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1CCN(CC1)C=1C=C(C(=O)N)C=C(N1)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with 1 N HCl, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by reverse phase chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)N)C=C(N1)N1CCC(CC1)NC(=O)C=1NC(=C(C1Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |